{3-(2-methylbenzyl)-1-[(3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methanol
Overview
Description
{3-(2-methylbenzyl)-1-[(3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methanol is a useful research compound. Its molecular formula is C24H29N3O and its molecular weight is 375.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.231062557 g/mol and the complexity rating of the compound is 481. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Applications and Synthetic Methods
Methanol has been identified as a potential hydrogen source and C1 synthon in chemical synthesis, with studies highlighting clean and cost-competitive methods for selective N-methylation of amines. This involves using methanol as both a C1 synthon and H2 source, demonstrating the versatility of methanol in organic synthesis, which may relate to the manipulation or application of the compound (Sarki et al., 2021).
Structural and Spectroscopic Properties
Research on novel pyrazole derivatives, including those with piperazine and pyrazoline moieties, emphasizes the importance of structural characterization and understanding photophysical properties. These studies, focusing on X-ray crystallography and spectroscopic analysis, contribute to a deeper understanding of molecular structures that may include or relate to the compound of interest (Lv et al., 2013).
Pharmaceutical Synthesis
The synthesis of pharmaceutical agents, such as venlafaxine and imipramine, via late-stage functionalization highlights the relevance of innovative synthetic methods in drug development. This approach, utilizing readily available feedstock chemicals, showcases the synthetic value and application potential of complex organic molecules in creating therapeutically relevant compounds (Sarki et al., 2021).
Antimicrobial and Phytotoxic Screening
Derivatives of pyrazolines have been evaluated for their biological activities, including antimicrobial and phytotoxic effects. Such studies provide a foundation for exploring the bioactive potential of novel compounds, suggesting that similar structures may possess valuable biological or pharmacological properties (Mumtaz et al., 2015).
Advanced Materials and Catalysis
The development of ruthenium(II) complexes for C-N bond formation and the study of methanol-to-ethanol photo-conversion processes illustrate the role of novel compounds in catalysis and material science. These applications highlight the potential for innovative compounds to contribute to sustainable chemistry and new material technologies (Liu et al., 2019).
Properties
IUPAC Name |
[3-[(2-methylphenyl)methyl]-1-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O/c1-19-8-5-6-11-21(19)14-24(18-28)12-7-13-27(17-24)16-22-15-25-26-23(22)20-9-3-2-4-10-20/h2-6,8-11,15,28H,7,12-14,16-18H2,1H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZTYPCEKFLPDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2(CCCN(C2)CC3=C(NN=C3)C4=CC=CC=C4)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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